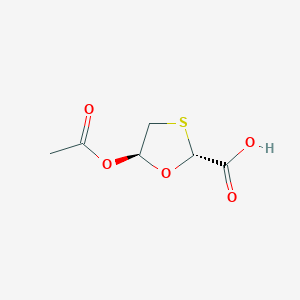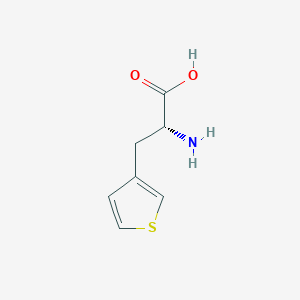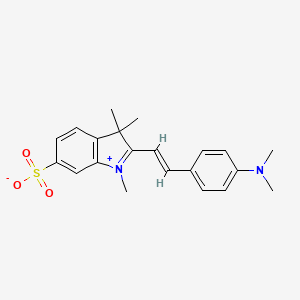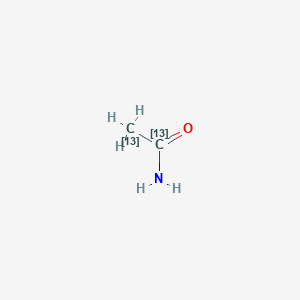
(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H24CaFNO4 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quinoline Derivatives in Medicinal Chemistry
Quinoline and its derivatives, like (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, are well-known in medicinal chemistry due to their broad spectrum of biological activities. They are recognized for their role in the synthesis of complex compounds with significant therapeutic importance. Notably, the research on quinoline derivatives often focuses on their application in creating substances with potent biological effects, ranging from neuroprotective properties to antibacterial activities (Kumar et al., 2001).
Quinolines in Neurological Disorders
In the realm of neurology, quinolinic acid, a metabolic derivative of quinoline, has been studied extensively. It acts both as an agonist at the N-methyl-d-aspartate receptor and as a neurotoxin. The balance between quinolinic acid and its counterpart, kynurenic acid, is crucial in neurological disorders. Altering this balance, thereby reducing the levels of neurotoxic quinolinic acid, is considered a potential therapeutic approach in treating these disorders (Vámos et al., 2009).
Quinoline Derivatives in Corrosion Inhibition
Quinoline and its derivatives are also prominent in the field of material science, specifically in corrosion inhibition. The molecular structure of quinoline, enriched with high electron density due to its nitrogenous bicyclic heterocyclic configuration, makes it an excellent candidate for anti-corrosive applications. These derivatives effectively form stable complexes with metallic surfaces, providing protection against corrosion (Verma et al., 2020).
Quinolines in Optoelectronic Materials
The application of quinoline derivatives extends to the field of optoelectronics. Incorporating quinazoline and pyrimidine structures into π-extended conjugated systems has shown promise for creating novel optoelectronic materials. These compounds are integral to developing luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of quinoline derivatives in various technological applications (Lipunova et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid involves the synthesis of the quinoline ring system, followed by the addition of the cyclopropyl and fluorophenyl groups, and finally the addition of the dihydroxyheptenoic acid moiety.", "Starting Materials": [ "2-Amino-4-fluorobenzonitrile", "Cyclopropylmethyl bromide", "3,5-Dihydroxyhept-6-enoic acid", "Sodium hydride", "Benzyltriethylammonium chloride", "Sodium borohydride", "Sodium hydroxide", "Bromine", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Ethanol", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-Cyclopropyl-4-fluoroaniline\n- React 2-Amino-4-fluorobenzonitrile with Cyclopropylmethyl bromide in the presence of Sodium hydride and Benzyltriethylammonium chloride to obtain 2-Cyclopropyl-4-fluoroaniline.\n\nStep 2: Synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline\n- React 2-Cyclopropyl-4-fluoroaniline with Bromine in Acetic anhydride and Sodium acetate to obtain 2-Cyclopropyl-4-bromoaniline.\n- React 2-Cyclopropyl-4-bromoaniline with 4-Fluorobenzaldehyde in the presence of Sodium borohydride and Sulfuric acid to obtain 2-Cyclopropyl-4-(4-fluorophenyl)aniline.\n- React 2-Cyclopropyl-4-(4-fluorophenyl)aniline with 1,3-Dibromo-5,5-dimethylhydantoin in the presence of Sodium hydroxide to obtain 2-Cyclopropyl-4-(4-fluorophenyl)quinoline.\n\nStep 3: Synthesis of (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid\n- React 2-Cyclopropyl-4-(4-fluorophenyl)quinoline with 3,5-Dihydroxyhept-6-enoic acid in the presence of Methanol and Chloroform to obtain (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid." ] } | |
Número CAS |
254452-88-5 |
Fórmula molecular |
C25H24CaFNO4 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m0./s1 |
Clave InChI |
AMUDYCAFPCQTAZ-RPQBTBOMSA-N |
SMILES isomérico |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |
Sinónimos |
ent-NK-104; Pitavastatin 3S,5R-Isomer Calcium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)




![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)
![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)





